molecular formula C28H26O11 B071455 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol CAS No. 186605-76-5

3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol

Cat. No. B071455
M. Wt: 538.5 g/mol
InChI Key: USUINPRIDFWVMZ-UHFFFAOYSA-N
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Description

“3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol” is a compound with intricate molecular architecture. Its study encompasses various domains such as synthesis methods, molecular structure elucidation, chemical reactivity, and physical and chemical properties.

Synthesis Analysis

The synthesis of compounds related to “3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol” involves complex chemical reactions, often employing hydrogen-bonded assemblies and oxidation processes to achieve desired structures. For instance, the oxidation of benzylphenol derivatives with silver oxide in alcoholic media forms benzylic ethers, showcasing a method to construct complex molecules (Jurd & Wong, 1981).

Molecular Structure Analysis

X-ray crystallography provides insights into the molecular structure, revealing hydrogen-bonding networks and possible weak inter-sheet π-π interactions in derivatives of phenol. These structural analyses are crucial for understanding the compound's behavior and reactivity (Masci & Thuéry, 2002).

Chemical Reactions and Properties

Chemical reactions involving “3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol” derivatives are characterized by their selectivity and yield. For example, the methoxycarbonylation of phenylethyne catalyzed by specific palladium complexes highlights the regioselectivity and efficiency in forming unsaturated esters or diesters through cascade reactions (Núñez Magro et al., 2010).

Scientific Research Applications

  • The compound's derivatives have been explored in studies related to the oxidation of phenols, offering insights into the synthesis of benzylic ethers and dimers. These ethers serve as intermediates for various compounds, as discussed by Jurd and Wong (Jurd & Wong, 1981).

  • It has applications in the synthesis of hexacyclic bimetallic tin compounds, contributing to the field of organometallic chemistry, as reported by Jiménez‐Pérez et al. (Jiménez‐Pérez et al., 2000).

  • The compound's derivatives play a role in the ring cleavage of 1,3-Dithiole- and 1,3-Diselenole-2-thiones, as studied by Iyoda, Watanabe, and Miyake (Iyoda, Watanabe, & Miyake, 2004).

  • Holt and Caignan explored its derivatives as potential antiarrhythmic pharmaceuticals with Ca2+ antagonistic activity in L-type voltage-gated channels (Holt & Caignan, 2000).

  • The compound's derivatives were used to study hydrogen-bonded assemblages in phenols, providing valuable insights into molecular structure and interactions, as detailed by Masci and Thuéry (Masci & Thuéry, 2002).

  • Feng and Liu investigated its role in the antioxidant abilities of phenolic and enolic hydroxyl groups in curcumin (Feng & Liu, 2009).

  • In the field of catalysis, Bozell, Hames, and Dimmel explored its role in the cobalt-Schiff base complex-catalyzed oxidation of para-substituted phenolics (Bozell, Hames, & Dimmel, 1995).

  • Hong-yan Huo reported on the synthesis of the first generation unsymmetrical conjugated dendrimer with an azobenzene core, involving a derivative of this compound (Huo, 2011).

properties

IUPAC Name

dimethyl 5-[[3-[[3,5-bis(methoxycarbonyl)phenoxy]methyl]-5-hydroxyphenyl]methoxy]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O11/c1-34-25(30)18-8-19(26(31)35-2)11-23(10-18)38-14-16-5-17(7-22(29)6-16)15-39-24-12-20(27(32)36-3)9-21(13-24)28(33)37-4/h5-13,29H,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUINPRIDFWVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC2=CC(=CC(=C2)O)COC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456019
Record name 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol

CAS RN

186605-76-5
Record name 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DT Mlynarczyk, S Lijewski, M Falkowski… - …, 2016 - Wiley Online Library
Sulfanyl porphyrazines substituted at their periphery with different dendrimeric moieties up to their first generation were synthesized and characterized by photochemical and biological …

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